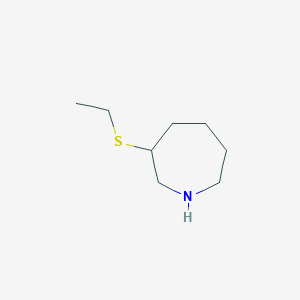

3-(Ethylsulfanyl)azepane

Vue d'ensemble

Description

“3-(Ethylsulfanyl)azepane” is a cyclic amine molecule. It has a CAS Number of 1311316-56-9 and a molecular weight of 159.3 .

Synthesis Analysis

A practical and straightforward methodology towards the synthesis of non-fused N -aryl azepane derivatives with diversity is described . These Pd/LA-catalyzed reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .

Molecular Structure Analysis

The InChI code for “3-(Ethylsulfanyl)azepane” is 1S/C8H17NS/c1-2-10-8-5-3-4-6-9-7-8/h8-9H,2-7H2,1H3 . This indicates that the molecule consists of 8 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom .

Chemical Reactions Analysis

The Pd/LA-catalyzed reactions involved in the synthesis of non-fused N -aryl azepane derivatives proceed smoothly under extremely mild conditions . The reactions have ample scope and produce CO2 as the byproduct .

Physical And Chemical Properties Analysis

“3-(Ethylsulfanyl)azepane” is a liquid at room temperature . It has a molecular weight of 159.3 .

Applications De Recherche Scientifique

Therapeutic Applications

Azepane-based compounds have been extensively researched for their therapeutic potential. They have been found to possess a wide range of pharmacological properties, including anti-cancer, anti-tubercular, anti-Alzheimer's disease, and antimicrobial activities. These compounds serve as the foundation for developing new, less toxic, and cost-effective analogs with high activity levels. The structural diversity of azepane derivatives allows for significant flexibility in drug design, facilitating the discovery of novel therapeutic agents that can be tailored to target specific diseases effectively (Gao-Feng Zha et al., 2019).

Green Chemistry and Ionic Liquids

Azepane has also been utilized as a starting material in the synthesis of a new family of room temperature ionic liquids. These ionic liquids, derived from azepane, represent a more environmentally friendly alternative to traditional solvents, particularly in industrial applications such as the polyamide industry. By transforming azepane into quaternary azepanium salts, researchers have developed ionic liquids that exhibit wide electrochemical windows, making them promising and safer alternatives to volatile organic compounds in various applications (T. Belhocine et al., 2011).

Chemical Synthesis and Catalysis

In the realm of chemical synthesis and catalysis, azepane derivatives have been used to develop novel methodologies for constructing complex molecular architectures. For instance, copper-catalyzed formal [5 + 2] aza-annulation processes have utilized azepane-based structures to synthesize diverse alkene/alkyne-containing azepanes. This method highlights the selective functionalization of distal unactivated C(sp3)-H bonds and demonstrates the versatility of azepane derivatives in facilitating the late-stage modification of pharmaceuticals and natural products (Jia-Wen Yang et al., 2022).

Propriétés

IUPAC Name |

3-ethylsulfanylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NS/c1-2-10-8-5-3-4-6-9-7-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVUDYKKQNLPNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1CCCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Ethylsulfanyl)azepane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

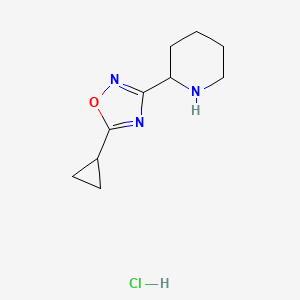

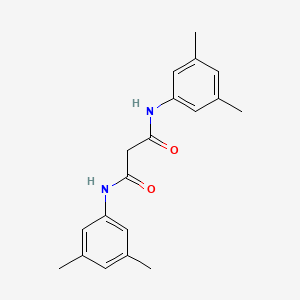

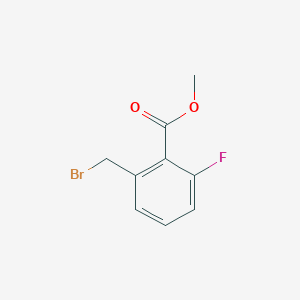

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride](/img/structure/B1422872.png)

![1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B1422873.png)

![2-chloro-1-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one](/img/structure/B1422885.png)